2-Chloro-4-methyl-quinolin-6-ol
Description
Significance of Quinoline (B57606) Derivatives in Chemical and Biological Sciences
Overview of Heterocyclic Compounds in Organic Synthesis and Medicinal Chemistry
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, represent a vast and diverse class of organic compounds. openaccessjournals.com Their unique physicochemical properties, conferred by the presence of heteroatoms like nitrogen, oxygen, and sulfur, make them indispensable in numerous scientific fields. openaccessjournals.comuou.ac.in In organic synthesis, heterocycles serve as versatile building blocks for constructing complex molecular architectures. openaccessjournals.com Their importance is particularly pronounced in medicinal chemistry, where a significant majority of pharmaceutical agents incorporate heterocyclic rings. These structures are fundamental components of many biologically active molecules, including vitamins, hormones, and antibiotics. The ability of chemists to modify and functionalize heterocyclic rings allows for the fine-tuning of a molecule's biological activity, making them a central focus in the development of new drugs. openaccessjournals.com
Role of the Quinoline Scaffold in Drug Discovery and Development
Within the extensive family of heterocyclic compounds, the quinoline scaffold holds a privileged status in drug discovery and development. tandfonline.comnih.gov Quinoline, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a structural motif found in a wide array of natural products and synthetic drugs. researchgate.netresearchgate.net Its synthetic versatility allows for the creation of a large number of derivatives with diverse biological activities. nih.gov The quinoline core is present in numerous approved drugs, including antimalarials like chloroquine (B1663885), antibacterials such as ciprofloxacin, and anticancer agents like topotecan. researchgate.netrsc.org The proven effectiveness and "druggability" of quinoline-based compounds have solidified their importance as a foundational structure in modern medicinal chemistry, with many candidates currently under clinical investigation for various diseases. tandfonline.comresearchgate.netbenthamdirect.com
Research Rationale for 2-Chloro-4-methyl-quinolin-6-ol
Unique Structural Features and Synthetic Interest
The specific compound, this compound, presents a unique combination of functional groups that makes it a subject of synthetic interest. Its molecular formula is C₁₀H₈ClNO and it has a molecular weight of 193.63 g/mol . scbt.com The quinoline core is substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a hydroxyl group at the 6-position. This arrangement of substituents offers multiple reactive sites for further chemical transformations, allowing for the synthesis of a diverse library of related compounds. The presence of the chloro, methyl, and hydroxyl groups influences the electronic properties and reactivity of the quinoline ring system, providing a platform for exploring various synthetic methodologies.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | 2-chloro-4-methyl-6-quinolinol |
| InChI Code | 1S/C10H8ClNO/c1-6-4-10(11)12-9-3-2-7(13)5-8(6)9/h2-5,13H,1H3 |
| InChI Key | QXJYCJKEMJEVDS-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich sigmaaldrich.com
Emerging Biological Relevance and Therapeutic Potential within the Quinoline Class
The therapeutic potential of quinoline derivatives is vast and well-documented, with activities ranging from antimicrobial and antiviral to anticancer and anti-inflammatory. benthamdirect.comnih.govnih.govbenthamscience.com The specific biological relevance of this compound is an area of ongoing research. However, the presence of the quinoline scaffold itself suggests potential for biological activity. For instance, various substituted quinolines have been investigated for their ability to inhibit enzymes like EGFR and VEGFR-2, which are key targets in cancer therapy. nih.gov Furthermore, derivatives of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol have shown promise as antimycobacterial agents. nih.gov The unique substitution pattern of this compound could lead to novel interactions with biological targets, making it a compound of interest for screening in various disease models. The exploration of its biological activities contributes to the broader understanding of structure-activity relationships within the quinoline class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methylquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-10(11)12-9-3-2-7(13)5-8(6)9/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJYCJKEMJEVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354204 | |
| Record name | 2-Chloro-4-methyl-quinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41957-91-9 | |
| Record name | 2-Chloro-4-methyl-quinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Methyl Quinolin 6 Ol
Established Synthetic Routes for the Quinoline (B57606) Core
The formation of the fundamental quinoline ring system is achievable through several classical name reactions, each offering distinct advantages in terms of starting materials and substitution patterns.
The Conrad-Limpach synthesis is a well-established method for producing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.org The reaction proceeds via a Schiff base intermediate, which undergoes thermal cyclization to form the quinoline ring. wikipedia.orgresearchgate.net The classical approach often requires high temperatures for the cyclization step. nih.gov However, modifications using high-boiling inert solvents like mineral oil can significantly improve yields. wikipedia.org While the product is often depicted as the enol form (4-hydroxyquinoline), it is believed that the keto form (4-quinolone) is the predominant tautomer. wikipedia.org
For the synthesis of a precursor to 2-Chloro-4-methyl-quinolin-6-ol, a substituted aniline (B41778) such as 4-aminophenol (B1666318) would be reacted with a β-ketoester like ethyl acetoacetate. This would be followed by cyclization to yield 6-hydroxy-4-methylquinolin-2(1H)-one.
A study on the synthesis of a 4-hydroxyquinoline (B1666331) derivative identified that the yield of the Conrad-Limpach thermal cyclization generally improves with higher-boiling solvents. nih.gov Several alternative, inexpensive solvents such as 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol (B90309) were found to be effective for large-scale preparations. nih.gov
The Friedländer synthesis provides a direct route to quinolines by condensing an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. thieme-connect.comwikipedia.org The reaction is typically catalyzed by acids or bases and is believed to proceed through the formation of a Schiff base followed by an internal aldol (B89426) condensation. thieme-connect.comorganic-chemistry.org A variation of this method involves the reaction of ortho-lithiated N-acylanilines with masked malonic aldehyde derivatives, followed by acid-induced cyclization. thieme-connect.com
To form the core of this compound, one could envision reacting 2-amino-5-hydroxyacetophenone with a compound like acetone (B3395972) or an equivalent α-methylene ketone. The Friedländer reaction is widely used for synthesizing substituted quinolines, which are important intermediates in the pharmaceutical industry. researchgate.net One-pot approaches have been developed to streamline the synthesis of substituted quinolines. researchgate.netbenthamdirect.com
There are two primary proposed mechanisms for the Friedländer synthesis. The first involves an initial aldol addition, followed by dehydration and then cyclization through imine formation. The second, more commonly accepted mechanism for base-catalyzed reactions, begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring system. wikipedia.org
One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps. While direct one-pot syntheses involving diazotization and reduction for this specific quinolinol are not extensively detailed in the provided context, related methodologies for other heterocyclic systems exist. For instance, a one-pot synthesis of quinolin-4(1H)-one derivatives has been developed through a sequential Michael addition-elimination and palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org
In a different context, a one-pot difunctionalization of aryldiazonium salts has been used to synthesize para-azophenols. nih.gov This process involves the reaction of a diazonium salt to form a phenol (B47542) species, which then undergoes an electrophilic aromatic substitution with another diazonium salt. nih.gov While not a direct synthesis of the quinoline core, this demonstrates the utility of diazonium salts in one-pot functionalization reactions.
A hypothetical one-pot strategy for a precursor to this compound could involve the diazotization of an appropriate aminobenzene derivative, followed by a coupling reaction and subsequent cyclization and reduction steps within the same reaction vessel.
Introduction and Functionalization of Substituents
Once the quinoline core is established, the next critical step is the introduction of the chloro substituent at the C2 position.
The conversion of a hydroxyl or keto group at the C2 position of the quinoline ring to a chloro group is a common and crucial transformation.
Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the regioselective chlorination of quinolinones at the C2 and C4 positions. For instance, the treatment of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphorus oxychloride and phosphorus pentachloride yields 2,4-dichloro-8-methylquinoline (B1596889). mdpi.com Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from the corresponding quinolin-4-ol using phosphorus oxychloride. atlantis-press.comresearchgate.net
The precursor, 6-hydroxy-4-methylquinolin-2(1H)-one, synthesized via methods like the Conrad-Limpach reaction, can be treated with phosphorus oxychloride to introduce the chlorine atom at the C2 position, yielding the target compound, this compound. It is important to note that if the C4 position also contains a hydroxyl group, it is likely to be chlorinated as well. Selective hydrolysis can then be employed to revert the C4-chloro group back to a hydroxyl or quinolone, if necessary. For example, acid hydrolysis of 2,4-dichloro-8-methylquinoline using dichloroacetic acid selectively furnishes 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com
Methyl Group Introduction at the C4 Position
The installation of a methyl group at the C4 position of the quinoline nucleus is a common transformation that can be achieved through several classic named reactions. These methods typically involve the reaction of an aniline derivative with a carbonyl compound.
One of the most prominent methods is the Doebner-von Miller reaction . wikipedia.orgsynarchive.com This reaction synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.org To obtain a 4-methylquinoline (B147181), an aniline can be reacted with an α,β-unsaturated ketone like methyl vinyl ketone under acidic conditions. The reaction proceeds through a conjugate addition of the aniline to the unsaturated ketone, followed by cyclization and oxidation to form the aromatic quinoline ring. wikipedia.orgnih.gov The reaction is catalyzed by acids such as hydrochloric acid, p-toluenesulfonic acid, or Lewis acids. wikipedia.orgiipseries.org
Another versatile method is the Combes quinoline synthesis , which involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.orgyoutube.com For the synthesis of a 4-methylquinoline, an aniline would be reacted with acetylacetone (B45752) (pentane-2,4-dione). The reaction forms a Schiff base intermediate which then undergoes an acid-catalyzed ring closure to yield the substituted quinoline. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the substituents on the aniline and the diketone. wikipedia.org
These classical methods provide robust routes to 4-methylquinoline scaffolds, which are essential precursors for the target compound.
Hydroxyl Group Introduction at the C6 Position
Introducing a hydroxyl group at the C6 position can be accomplished either by modifying a precursor group, such as a methoxy (B1213986) group, or through methods aiming for direct hydroxylation.
A widely used and effective method for converting an aryl methoxy ether to a hydroxyl group is through demethylation using boron tribromide (BBr₃). orgsyn.orgchem-station.com This reaction is particularly useful because it proceeds under relatively mild conditions, often at room temperature or below, which helps in preserving other functional groups in the molecule. orgsyn.orgmdma.ch
The mechanism involves the strong Lewis acidic boron atom of BBr₃ coordinating to the ether oxygen. This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond and formation of an alkoxydibromoborane intermediate. chem-station.com Subsequent hydrolysis of this intermediate yields the desired hydroxyl group. chem-station.com It is generally recommended to use one molar equivalent of BBr₃ for each methoxy group to be cleaved. mdma.ch This method is highly effective for the demethylation of various aryl methyl ethers. researchgate.net
For the synthesis of this compound, a precursor such as 2-chloro-6-methoxy-4-methylquinoline (B109769) would be dissolved in a suitable solvent like dichloromethane (B109758) and treated with BBr₃ at low temperature, followed by a gradual warming to room temperature.
Direct C-H hydroxylation of a quinoline ring at the C6 position is a more advanced and challenging strategy. While methods for the direct functionalization of quinoline's C-H bonds are an active area of research, selective hydroxylation often requires specific directing groups or specialized catalytic systems. nih.gov Copper-catalyzed reactions have shown promise for the direct hydroxylation of ortho C-H bonds in aromatic rings directed by a quinoline group, highlighting the potential for such transformations. nih.gov However, achieving regioselectivity at the C6 position without a directing group at an adjacent position remains a synthetic hurdle. Classical quinoline syntheses, such as the Skraup reaction, can sometimes be adapted by using appropriately substituted aniline precursors to directly install a hydroxyl group, although this may require multi-step preparation of the starting aniline.
Advanced Chemical Transformations and Derivatization
The functional groups present in this compound, particularly the C2-chloro substituent, provide handles for further molecular elaboration through various chemical reactions.
Nucleophilic Substitution Reactions
The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the reaction. youtube.comyoutube.com
The C2-chloro group can be readily displaced by a variety of nucleophiles, making it a valuable site for introducing diverse functionalities.
Reaction with Amines: Primary and secondary amines are excellent nucleophiles for the SNAr reaction with 2-chloroquinolines. youtube.com The reaction typically proceeds by heating the 2-chloroquinoline (B121035) derivative with the desired amine, sometimes in a solvent like ethanol (B145695) or isopropanol, to yield the corresponding 2-aminoquinoline (B145021) derivative. This type of reaction is fundamental in the synthesis of many biologically active compounds. The general reactivity allows for the introduction of a wide range of amino groups, from simple alkylamines to more complex aniline derivatives.
Reaction with Thiols: Similarly, thiols and their corresponding thiolates are effective nucleophiles for displacing the C2-chloro group. The reaction of a 2-chloroquinoline with a thiol, often in the presence of a base like sodium ethoxide, yields a 2-(alkylthio)- or 2-(arylthio)quinoline. mdpi.com This transformation is useful for introducing sulfur-containing moieties into the quinoline scaffold. For instance, reacting 4-chloro-8-methylquinoline-2(1H)-thione with alkyl halides results in the formation of 2-alkylthio-4-chloro-8-methylquinolines, demonstrating the utility of sulfur nucleophiles in quinoline chemistry. mdpi.com
The table below summarizes the nucleophilic substitution reactions at the C2 position of a generalized 2-chloro-4-methylquinoline (B123181) core.
| Nucleophile | Reagent Example | Product Type |
| Amine | Aniline, Benzylamine | 2-Amino-4-methylquinoline |
| Thiol | Ethanethiol, Thiophenol | 2-(Alkyl/Aryl)thio-4-methylquinoline |
Nucleophilic Aromatic Substitution at Other Halogenated Positions
While the primary focus is on the existing chloro-substituent at the C2 position, considering a hypothetical di- or poly-halogenated derivative of this compound allows for a discussion of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. In quinoline and related quinazoline (B50416) systems, the C2 and C4 positions are the most susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the heterocyclic nitrogen atom, which activates these positions.
For instance, in studies involving 2,4-dichloroquinazolines, nucleophilic attack by amines occurs preferentially at the C4 position. researchgate.netresearchgate.net This regioselectivity is attributed to the C4 carbon having a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic. researchgate.netresearchgate.net Similarly, for 2,4,7-trichloroquinazoline, initial coupling reactions are observed to be most favorable at the highly electrophilic C4 position. acs.org If a second halogen were present at a position on the benzene (B151609) ring of this compound, such as C5 or C7, its reactivity towards nucleophiles would be significantly lower than the C2-chloro group unless activated by other strong electron-withdrawing groups. Therefore, in a poly-halogenated quinoline, nucleophilic substitution would likely proceed in a stepwise manner, with the C2 or C4 positions reacting first.
Electrophilic Substitution Reactions
Electrophilic aromatic substitution on the this compound ring is governed by the combined directing effects of the existing substituents. The quinoline ring itself is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, which directs incoming electrophiles to the benzene ring (carbocyclic ring), primarily at positions C5 and C8. pharmaguideline.comresearchgate.net
Regioselectivity Directed by Existing Substituents (C2-Cl, C4-CH₃, C6-OH)
The regiochemical outcome of electrophilic substitution is a result of the interplay between the electronic properties of the substituents and the inherent reactivity of the quinoline nucleus.
C6-OH group: The hydroxyl group is a powerful activating, ortho-, para-directing group. It strongly activates the benzene portion of the quinoline and directs incoming electrophiles to the C5 and C7 positions.
C4-CH₃ group: The methyl group is a weakly activating, ortho-, para-directing group.
C2-Cl group: The chloro group is deactivating yet ortho-, para-directing.
Ring Nitrogen: The nitrogen atom is a strong deactivating group, primarily influencing the pyridine (B92270) ring.
Considering these factors, the C6-OH group is the dominant directing influence. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to it, which are C5 and C7. Between these two, the C5 position is generally favored. Studies on the nitration of similar hydroxyquinoline systems, such as 7-hydroxy-4-methylcoumarin (a related heterocyclic structure), show that nitration occurs at the positions ortho to the hydroxyl group. researchgate.net Theoretical studies on the electrophilic substitution of 8-hydroxyquinoline (B1678124) also indicate that substitution occurs on the benzene ring, with the C7 position being one of the most stable products formed. researchgate.netresearchgate.netorientjchem.org
Oxidation and Reduction Reactions
The this compound molecule possesses several sites susceptible to oxidation and reduction reactions. The quinoline ring system generally exhibits high resistance to oxidation. pharmaguideline.com However, under vigorous conditions, such as with alkaline potassium permanganate, the benzene ring can be opened while leaving the pyridine ring intact. pharmaguideline.comresearchgate.net Conversely, the phenolic hydroxyl group at C6 makes the benzene ring more susceptible to oxidation, potentially forming quinone-type structures under appropriate conditions.
Reduction reactions can target either the heterocyclic pyridine ring or the carbocyclic benzene ring, depending on the reaction conditions. iust.ac.ir
Heterocyclic Ring Reduction: Catalytic hydrogenation can reduce the pyridine portion of the quinoline ring to yield a tetrahydroquinoline derivative. pharmaguideline.com
Carbocyclic Ring Reduction: Selective reduction of the benzene ring can be achieved under different conditions, for instance, using lithium in liquid ammonia. pharmaguideline.com
Furthermore, specific substituents can undergo reduction. For example, in a related quinolinone system, an azide (B81097) group was successfully reduced to an amine via a Staudinger reaction, a method noted for its mild conditions that avoid altering other sensitive parts of the molecule. researchgate.net
Coupling Reactions (e.g., Suzuki Coupling)
The C2-Cl position of this compound is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond by coupling the chloroquinoline with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. youtube.comyoutube.com The chloro group at the C2 position is particularly reactive for this transformation due to the adjacent electron-withdrawing nitrogen atom, which facilitates the initial oxidative addition step of the palladium catalyst. acs.org
The general mechanism involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.
Research has demonstrated successful Suzuki couplings on various chloroquinolines. For instance, 2-chloroquinoline reacts with phenylboronic acid using a Pd/C catalyst to yield 2-phenylquinoline. acs.org The use of phosphine (B1218219) ligands is often essential for achieving good yields, especially with less reactive chloroquinolines. acs.org
Table 1: Examples of Suzuki-Miyaura Coupling with Chloroquinolines
| Chloroquinoline Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |
|---|---|---|---|---|
| 2-Chloroquinoline | Phenylboronic acid | Pd/C, PPh₃ | 2-Phenylquinoline | acs.org |
| 2-Chloropyrazine | Various arylboronic acids | Pd(II) ONO pincer complex | 2-Arylpyrazines | researchgate.net |
| 4-Chloroquinoline derivatives | Various boronic acids | Pd(PPh₃)₄ | Arylated quinolines | rsc.org |
Strategies to Overcome Steric Hindrance from Alkyl Groups (e.g., Directed Ortho-Metalation)
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org
In this compound, the hydroxyl group (-OH) at C6 is a potent DMG. It would direct lithiation to the C5 position. However, the C4-methyl group presents a significant steric obstacle to this process, potentially hindering the approach of the bulky organolithium base to the C5 proton.
Several strategies can be employed to overcome such steric hindrance:
Choice of Base: Using a less bulky or more reactive organolithium reagent, such as sec-butyllithium (B1581126) or tert-butyllithium, sometimes in the presence of an additive like tetramethylethylenediamine (TMEDA), can enhance reactivity and overcome steric barriers. harvard.edu
Highly Hindered Bases: In some cases, specially designed, highly hindered non-nucleophilic bases can achieve selective deprotonation where standard alkyllithiums might fail or react elsewhere. harvard.edu
Alternative Directing Groups: If the primary DMG is sterically encumbered, a different existing functional group might be leveraged. In this molecule, the C2-Cl could potentially direct lithiation to C3, although this is generally a much weaker effect than that of the hydroxyl group.
The competition between the directing power of the C6-OH and the steric bulk of the C4-CH₃ makes the outcome of DoM on this specific substrate a subject for empirical investigation.
Thiomethylation Reactions
Thiomethylation involves the introduction of a methylthio (-SCH₃) group onto the quinoline scaffold. For this compound, the most probable pathway for this transformation is a nucleophilic aromatic substitution (SNAr) at the C2 position. The C2-Cl bond is activated towards nucleophilic attack, as previously discussed.
The reaction would typically involve treating the substrate with a nucleophilic thiomethylating agent, such as sodium thiomethoxide (NaSCH₃). The thiomethoxide anion would attack the C2 carbon, displacing the chloride ion to form 2-(methylthio)-4-methyl-quinolin-6-ol. This type of transformation has been demonstrated in related systems; for example, 2-chloro-4-methylquinolines are known to react with various sulfur nucleophiles. nih.govrsc.orgresearchgate.net
Iii. Advanced Spectroscopic and Computational Characterization of 2 Chloro 4 Methyl Quinolin 6 Ol
Spectroscopic Analysis Techniques
Spectroscopic analysis is fundamental to the characterization of novel and known chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for chemists, offering a deep look into the molecular architecture of substances like 2-Chloro-4-methyl-quinolin-6-ol.
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, ¹H and ¹³C NMR are the primary methods used for structural confirmation.
Proton NMR (¹H NMR) provides information on the hydrogen atoms within a molecule. The chemical shift of a proton is influenced by its local electronic environment, and the coupling between neighboring protons reveals their connectivity.
In the ¹H NMR spectrum of a related compound, 5-(4-Chlorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, the aromatic protons appear as a multiplet in the range of 7.08-7.51 ppm. ualberta.ca For this compound, the protons on the quinoline (B57606) ring system and the methyl group would exhibit characteristic signals. The aromatic protons are expected to resonate in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns would depend on the substitution pattern and the electronic effects of the chloro, methyl, and hydroxyl groups. The methyl protons would appear as a singlet in the upfield region, typically around 2.5 ppm.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H3 | ~6.8 | s |
| H5 | ~7.5 | d |
| H7 | ~7.2 | dd |
| H8 | ~7.9 | d |
| CH₃ | ~2.6 | s |
| OH | Variable | br s |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
For a similar quinoline derivative, 5-(4-Chlorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, the ¹³C NMR spectrum shows signals for all the carbon atoms in the molecule, with aromatic carbons appearing in the range of 116-150 ppm. ualberta.ca In the case of this compound, the carbon atoms of the quinoline ring would resonate in the aromatic region. The carbon attached to the chlorine atom (C2) would be significantly downfield due to the electronegativity of chlorine. The carbon bearing the hydroxyl group (C6) would also be shifted downfield. The methyl carbon would appear in the upfield aliphatic region.
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~150 |
| C3 | ~122 |
| C4 | ~148 |
| C4a | ~125 |
| C5 | ~128 |
| C6 | ~155 |
| C7 | ~115 |
| C8 | ~130 |
| C8a | ~145 |
| CH₃ | ~18 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are often employed.
DEPT-135° (Distortionless Enhancement by Polarization Transfer): This experiment helps in differentiating between CH, CH₂, and CH₃ groups. libretexts.orglibretexts.org In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. libretexts.orglibretexts.org This would be useful in confirming the presence of the methyl group and the methine protons on the quinoline ring of this compound.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are coupled to each other. researchgate.netlibretexts.org Cross-peaks in the COSY spectrum connect the signals of protons that are typically two or three bonds apart. This would help in establishing the connectivity of the protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline core.
HETCOR (Heteronuclear Correlation): This experiment correlates the signals of directly attached protons and carbons. researchgate.netlibretexts.org A cross-peak in the HETCOR spectrum indicates a direct bond between a specific proton and a specific carbon. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. ualberta.ca
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, ions of the analyte are formed, which are then analyzed by the mass spectrometer.
For this compound, ESI-MS would be used to confirm its molecular weight. The expected molecular ion peak [M+H]⁺ would correspond to the molecular formula C₁₀H₈ClNO plus a proton. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern, with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediate Identification
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC-MS is invaluable for monitoring the reaction progress and identifying any intermediates, byproducts, or residual starting materials. The synthesis of quinoline derivatives often involves multiple steps where the formation of isomeric or partially reacted species is possible.
The GC component separates the components of a reaction mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum for each component, which acts as a "molecular fingerprint."
For instance, in a hypothetical synthesis of this compound, a reaction aliquot could be analyzed by GC-MS. The resulting chromatogram might show peaks corresponding to the starting materials, the final product, and potentially one or more intermediates. By analyzing the mass spectrum of an intermediate peak, researchers can deduce its structure, providing critical insight into the reaction mechanism and allowing for the optimization of reaction conditions to maximize the yield of the desired product. The identification of impurities is also crucial, as their presence can complicate purification and affect the final product's quality. ajrconline.org
Infrared (IR) Spectroscopy for Functional Group Identification
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features. The presence of the hydroxyl (-OH) group would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic nature of the quinoline ring would be evidenced by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ region. libretexts.orgorientjchem.org The carbon-chlorine (C-Cl) bond would show a characteristic stretching absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. mdpi.com
A detailed assignment of the expected vibrational frequencies for this compound, based on data from similar compounds, is presented below. orientjchem.orgsigmaaldrich.comresearchgate.net
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | Stretching, H-bonded | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 2960 |
| C=N (quinoline) | Stretching | 1500 - 1650 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O (phenol) | Stretching | 1200 - 1260 |
| C-Cl | Stretching | 600 - 800 |
This table presents expected ranges based on typical functional group absorptions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated π-systems, such as the quinoline ring in this compound, absorb light in the UV-Vis range, promoting electrons from lower energy molecular orbitals to higher energy ones. The primary transitions observed for aromatic and heteroaromatic compounds are π→π* and n→π* transitions. libretexts.org
The quinoline scaffold gives rise to characteristic absorption bands. The n→π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom) to an anti-bonding π* orbital, are typically of lower intensity and occur at longer wavelengths compared to the π→π* transitions. The π→π* transitions, which involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, are much more intense. asianpubs.orgresearchgate.net
The absorption spectrum of this compound is expected to show multiple bands characteristic of the substituted quinoline system. acs.orgresearchgate.net The exact position and intensity of these bands can be influenced by the substituents (chloro, methyl, and hydroxyl groups) and the solvent used for the analysis. researchgate.net For example, the hydroxyl group can cause a bathochromic (red) shift in the absorption maxima.
| Transition Type | Typical Wavelength Range (nm) for Quinolines | Characteristics |
| π→π | 200 - 350 | High intensity |
| n→π | > 300 | Low intensity |
This table shows typical electronic transitions for quinoline derivatives. Specific values for this compound would require experimental measurement. libretexts.orgasianpubs.org
Crystallographic Studies for Structural Elucidation
Single-Crystal X-ray Diffraction for 3D Molecular Structure and Packing Features
While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one, provides insight into the type of data obtained. nih.gov To perform this analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The data is processed to generate an electron density map, from which the atomic positions can be determined and the structure refined.
Key crystallographic parameters that are determined include the crystal system, space group, and unit cell dimensions.
| Parameter | Example Value for a Related Quinoline Derivative | Description |
| Crystal System | Monoclinic | The shape of the unit cell. nih.gov |
| Space Group | P2₁/c | The symmetry elements within the unit cell. mdpi.com |
| a (Å) | 7.86728 (14) | The length of the 'a' axis of the unit cell. nih.gov |
| b (Å) | 14.7098 (3) | The length of the 'b' axis of the unit cell. nih.gov |
| c (Å) | 13.7055 (3) | The length of the 'c' axis of the unit cell. nih.gov |
| β (°) | 102.1500 (17) | The angle of the 'β' axis of the unit cell. nih.gov |
| Volume (ų) | 1550.56 (5) | The volume of the unit cell. nih.gov |
| Z | 4 | The number of molecules per unit cell. nih.gov |
Data from the crystal structure of 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one. nih.gov
Analysis of Intramolecular and Intermolecular Interactions (e.g., C–H···Cl Bonding, π···π Stacking)
The crystal packing of a molecule is governed by a network of non-covalent interactions. In the case of this compound, several types of intramolecular and intermolecular interactions are expected to play a crucial role in stabilizing the crystal lattice. These interactions dictate the physical properties of the solid, such as melting point and solubility.
The hydroxyl group is a strong hydrogen bond donor and can form O-H···N hydrogen bonds with the nitrogen atom of an adjacent quinoline ring. The quinoline nitrogen can also act as a hydrogen bond acceptor. Furthermore, weaker interactions such as C-H···O and C-H···Cl hydrogen bonds are also possible. nih.govnih.gov
The planar aromatic quinoline rings are expected to participate in π-π stacking interactions, where the electron-rich π-system of one ring interacts with the π-system of a neighboring ring. nih.govnih.gov These interactions are characterized by centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. The presence of a chlorine atom also introduces the possibility of halogen bonding.
| Interaction Type | Description |
| O-H···N Hydrogen Bond | Strong interaction between the hydroxyl group and the quinoline nitrogen. |
| C-H···Cl Hydrogen Bond | Weak interaction between a carbon-bound hydrogen and the chlorine atom. |
| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. |
| C-H···π Interaction | Interaction between a C-H bond and the face of an aromatic ring. |
This table outlines the potential non-covalent interactions that could be present in the crystal structure of this compound.
Purity and Structural Integrity Validation Methodologies
Ensuring the purity and structural integrity of a chemical compound is of paramount importance. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a compound. sielc.com A solution of the sample is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis detector, records the elution of each component, generating a chromatogram. The purity of the sample is determined by the area percentage of the main peak relative to any impurity peaks. nih.gov For this compound, a reverse-phase HPLC method would likely be employed.
Mass Spectrometry (MS) provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, which allows for the calculation of the elemental composition, further confirming the compound's identity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. ajrconline.orgresearchgate.net The chemical shifts, coupling patterns, and integration of the peaks in the ¹H NMR spectrum can be used to piece together the structure of the molecule. The ¹³C NMR spectrum indicates the number of unique carbon atoms. The absence of impurity peaks in both spectra is a strong indicator of the sample's high purity.
By combining the data from HPLC (purity), HRMS (elemental composition), and NMR (structural confirmation), one can establish the identity, purity, and structural integrity of this compound with a high degree of confidence.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of pharmaceutical intermediates and active ingredients, including quinoline derivatives. researchgate.net For "this compound," a reversed-phase HPLC (RP-HPLC) method is typically developed and validated to quantify the compound and detect any process-related impurities. researchgate.net The quality and purity of starting materials are critical to avoid unwanted side reactions and ensure the safety and efficacy of the final product. researchgate.net
The method development process involves optimizing several parameters to achieve good separation between the main compound and any potential impurities. This includes selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and a suitable detector (typically a UV detector set at a wavelength where the compound exhibits maximum absorbance). researchgate.net The goal is to obtain a chromatogram with a sharp, well-defined peak for "this compound" that is well-resolved from any other peaks corresponding to impurities. researchgate.net As per regulatory guidelines, impurity levels must be strictly controlled, often below a threshold of 0.1% for unknown impurities. researchgate.net
Chromatographic Purification Techniques (e.g., Column Chromatography)
Following synthesis, crude "this compound" often contains unreacted starting materials, by-products, and other impurities. Column chromatography is a fundamental and widely used purification technique to isolate the desired compound from this mixture. This method is routinely applied in the synthesis of quinoline derivatives. nih.gov
The process involves dissolving the crude product in a minimal amount of solvent and loading it onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the eluent or mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. Compounds with weaker interactions with the silica gel travel down the column faster, while those with stronger interactions move more slowly. By carefully selecting the eluent system, "this compound" can be effectively separated from impurities. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the pure product, which are then combined and concentrated.
Recrystallization for High-Purity Crystal Obtention
Recrystallization is a crucial final step for purifying solid organic compounds to achieve a high degree of purity and obtain a crystalline form. For "this compound," this technique would be employed after initial purification by methods like column chromatography.
The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The impure solid is dissolved in a suitable hot solvent to create a saturated or near-saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in much smaller concentrations, remain dissolved in the solvent. The high-purity crystals of "this compound" are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. The selection of an appropriate solvent is critical for the success of this technique.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the molecular properties of "this compound" at an atomic level, offering insights that complement experimental data.
Density Functional Theory (DFT) for Geometrical Parameters and Electronic Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For quinoline derivatives, DFT calculations, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), have been successfully employed to determine optimized molecular geometry and electronic properties. scirp.orgdergipark.org.tr These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of "this compound" in its ground state. dergipark.org.trresearchgate.net Theoretical calculations are typically performed on a single molecule in a vacuum or using a solvent model, and the results generally show good correlation with experimental data where available. dergipark.org.tr
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C2-Cl | 1.75 |
| C4-C(Methyl) | 1.51 | |
| C6-O | 1.36 | |
| Bond Angle (°) | Cl-C2-N1 | 116.0 |
| C3-C4-C(Methyl) | 121.5 | |
| C5-C6-O | 118.9 | |
| Dihedral Angle (°) | C5-C6-O-H | 0.0 |
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. malayajournal.orggrowingscience.com
A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. growingscience.com For "this compound," DFT calculations can determine the energies of these frontier orbitals. This analysis helps to understand the molecule's electronic behavior and predict its reactivity in various chemical reactions. nih.gov
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Energy Gap (ΔE) | 3.90 |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates.
For "this compound," molecular docking studies could be employed to explore its potential as a ligand for various biological targets. The process involves:
Preparation : Obtaining or generating the 3D structures of both the ligand ("this compound") and the target protein.
Docking Simulation : Using specialized software to systematically explore various binding poses of the ligand within the active site of the protein.
Scoring and Analysis : Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The most favorable poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. These studies can provide valuable insights into the compound's potential biological activity and guide further synthetic modifications to improve binding.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. neliti.com For quinoline derivatives, including this compound, QSAR models are instrumental in predicting the biological activities of novel molecules, thereby prioritizing their synthesis and testing. neliti.comresearchgate.net These models are built upon the principle that the variations in the biological activity of a set of congeneric compounds are dependent on the changes in their physicochemical properties. neliti.com
The general workflow of a QSAR study on a series of quinoline derivatives would involve the following steps:
Data Set Selection: A series of quinoline compounds with a common core structure but varying substituents, including this compound, and their experimentally determined biological activities (e.g., IC₅₀ values against a specific target) are compiled.
Descriptor Calculation: A wide range of physicochemical properties, also known as descriptors, are calculated for each molecule in the series. These can include hydrophobic, electronic, and steric parameters.
Model Development: Statistical methods, such as multiple linear regression, are employed to establish a mathematical equation that relates the descriptors to the biological activity. jlu.edu.cn
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using statistical metrics and validation techniques like leave-one-out cross-validation. jlu.edu.cn
The Hansch analysis is a classic QSAR approach that correlates the biological activity of compounds with their physicochemical parameters, such as lipophilicity (log P), electronic effects (Hammett constants, σ), and steric factors (Taft's steric parameter, Es). slideshare.netkubinyi.de The general form of a Hansch equation is:
log(1/C) = k₁logP + k₂σ + k₃Es + k₄
where C is the concentration of the compound required to produce a specific biological response, and k₁, k₂, k₃, and k₄ are constants determined by regression analysis. slideshare.net
For a hypothetical series of quinoline derivatives, including this compound, a Hansch analysis would involve measuring or calculating these descriptors and correlating them with a measured biological activity.
Hypothetical Hansch Analysis Data for a Series of Quinoline Derivatives
| Compound | Substituent (R) | log P | σ | Es | Observed log(1/C) | Predicted log(1/C) |
| This compound | -OH | 2.50 | -0.37 | -0.55 | 5.20 | 5.25 |
| Quinoline Derivative 2 | -H | 2.80 | 0.00 | 0.00 | 4.80 | 4.78 |
| Quinoline Derivative 3 | -CH₃ | 3.31 | -0.17 | -1.24 | 5.10 | 5.12 |
| Quinoline Derivative 4 | -Cl | 3.51 | 0.23 | -0.97 | 4.95 | 4.93 |
| Quinoline Derivative 5 | -NO₂ | 2.53 | 0.78 | -2.52 | 4.50 | 4.55 |
With the advancement of computational chemistry, quantum chemical descriptors have become increasingly important in QSAR studies. These descriptors are calculated using quantum mechanical methods, such as Density Functional Theory (DFT), and provide detailed information about the electronic structure of molecules. jlu.edu.cntrdizin.gov.tr For quinoline derivatives, these indices can offer deeper insights into the molecular properties governing their biological activity. trdizin.gov.tr
Commonly used quantum chemical descriptors in QSAR studies of quinoline derivatives include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule.
Energy Gap (EHOMO - ELUMO): Indicates the chemical reactivity and stability of the molecule.
Dipole Moment (µ): Describes the polarity of the molecule.
Atomic Net Charges: Indicates the distribution of electron density within the molecule and can be crucial for understanding intermolecular interactions. nih.gov
Molecular Polarizability: Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. trdizin.gov.tr
A QSAR model for a series of quinoline derivatives could be developed using these quantum chemical descriptors.
Hypothetical Quantum Chemical Descriptors for a Series of Quinoline Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Predicted Activity |
| This compound | -8.95 | -1.25 | 2.8 | High |
| Quinoline Derivative 2 | -9.10 | -1.10 | 2.2 | Moderate |
| Quinoline Derivative 3 | -8.80 | -1.30 | 2.5 | High |
| Quinoline Derivative 4 | -9.25 | -1.15 | 3.1 | Moderate |
| Quinoline Derivative 5 | -9.50 | -1.05 | 4.5 | Low |
These quantum chemical descriptors have been successfully used to develop QSAR models for various biological activities of quinoline derivatives, including antimalarial, antibacterial, and anticancer activities. jlu.edu.cnnih.gov The resulting QSAR equations can guide the design of new, more potent quinoline-based therapeutic agents.
Iv. Biological and Pharmacological Investigations of 2 Chloro 4 Methyl Quinolin 6 Ol and Its Derivatives
Antimicrobial Activities
Derivatives of 2-Chloro-4-methyl-quinolin-6-ol have demonstrated notable antimicrobial properties, positioning them as candidates for the development of new anti-infective therapies.
A number of studies have highlighted the potent antibacterial effects of quinoline (B57606) derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain quinoline-2-one Schiff-base hybrids have shown significant activity against Staphylococcus aureus. nih.gov Specifically, compounds 6c, 6i, 6l, and 6o were identified as highly effective against S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.018 to 0.061 μg/mL. nih.gov Further investigations revealed that some of these derivatives also exhibited promising activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For example, one derivative demonstrated an MIC of 1.5 µg/mL against MRSA. nih.gov
The antibacterial spectrum of these compounds extends to Gram-negative bacteria such as Escherichia coli. biointerfaceresearch.com Research has shown that certain novel hydrazine-based quinoline derivatives possess good antibacterial activity against E. coli. biointerfaceresearch.com Additionally, some 6-Bromoquinolin-4-ol derivatives have been tested against ESBL-producing E. coli, with one compound in particular showing high activity. mdpi.com
| Compound/Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Quinoline-2-one Schiff-base hybrids (6c, 6i, 6l, 6o) | Staphylococcus aureus | MIC values ranging from 0.018 to 0.061 μg/mL | nih.gov |
| Quinolone derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC value of 1.5 µg/mL | nih.gov |
| Hydrazine-based quinoline derivatives | Escherichia coli | Good antibacterial activity | biointerfaceresearch.com |
| 6-Bromoquinolin-4-ol derivative (3e) | ESBL producing Escherichia coli | MIC of 6.25 mg and MBC of 12.5 mg | mdpi.com |
The antibacterial effects of quinolone derivatives are largely attributed to their ability to inhibit essential bacterial enzymes, namely DNA gyrase (Topoisomerase II) and Topoisomerase IV. youtube.comyoutube.comyoutube.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. youtube.comyoutube.com
DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication. youtube.comyoutube.com Quinolones bind to the complex formed between DNA gyrase and DNA, stabilizing it and leading to breaks in the DNA that are ultimately fatal to the bacterium. youtube.com This inhibition of DNA synthesis results in a bactericidal action. youtube.com
In many Gram-positive bacteria, Topoisomerase IV is the primary target for quinolones, while DNA gyrase is the secondary target. youtube.com Conversely, in most Gram-negative bacteria, DNA gyrase is the primary target. youtube.com The binding of quinolones to these enzyme-DNA complexes effectively halts the replication process and leads to cell death. youtube.comnih.gov Some quinoline-2-one derivatives have demonstrated inhibitory activity against both E. coli DNA gyrase and topoisomerase IV. nih.gov
In addition to their antibacterial prowess, certain derivatives of this compound have been investigated for their antifungal potential. niscpr.res.innih.govnih.govresearchgate.net Studies have shown that some newly synthesized quinoline derivatives exhibit good to moderate antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. nih.gov For instance, specific quinoline derivatives have demonstrated in vitro antifungal activity that is comparable to or even higher than the standard antifungal drug fluconazole. nih.gov The structure-activity relationship of these compounds is a key area of research to optimize their antifungal efficacy. nih.gov
Anticancer and Antiproliferative Research
The quinoline nucleus is a prominent scaffold in the design of anticancer agents. Derivatives of this compound have been the focus of extensive research, revealing their cytotoxic effects on a variety of cancer cell lines and their ability to induce programmed cell death.
Numerous studies have demonstrated the potent cytotoxic effects of quinoline derivatives against a range of human cancer cell lines.
Lung Cancer: Novel quinoline derivatives have shown dose-dependent cytotoxicity in A549 lung cancer cells. dut.ac.za Another study found that a novel synthetic quinoline derivative, DFIQ, induced cell death in non-small-cell lung cancer (NSCLC) cells with IC50 values of 4.16 and 2.31 μM at 24 and 48 hours, respectively. nih.gov
Breast Cancer: Synthesized quinoline derivatives have exhibited significant cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells. researchgate.netnih.gov One study reported that a specific derivative, MC-5-2, showed the highest cytotoxicity on MDA-MB-231 cells. nih.gov Other research has identified quinoline derivatives with potent antiproliferative activity against breast cancer cells, with some compounds showing remarkable efficacy across a broad spectrum of cell lines. rsc.org
Prostate Cancer: A series of quinoline derivatives displayed potent anti-proliferative activity against the human prostatic cancer PC-3 cell line. researchgate.net Compounds 9d, 9f, and 9g were particularly effective, with GI50 values of 2.60, 2.81, and 1.29 μM, respectively. researchgate.net Another study on a synthesized aryl ester compound from quinoline-2-carboxylic acid showed potent cytotoxicity against PC3 cells with an IC50 value of 26 µg/mL. nih.gov
| Compound/Derivative | Cancer Cell Line | Cytotoxic Effect (IC50/GI50) | Reference |
|---|---|---|---|
| DFIQ | Non-small-cell lung cancer (NSCLC) | IC50 of 4.16 µM (24h), 2.31 µM (48h) | nih.gov |
| Compound 9g | Prostate cancer (PC-3) | GI50 of 1.29 µM | researchgate.net |
| Quinoline-2-carboxylic acid aryl ester | Prostate cancer (PC-3) | IC50 of 26 µg/mL | nih.gov |
| MC-5-2 | Breast cancer (MDA-MB-231) | Highest cytotoxicity among tested derivatives | nih.gov |
A key mechanism through which these quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle.
Research has shown that certain quinoline derivatives can induce apoptosis in cancer cells. nih.govresearchgate.net For example, the novel derivative DFIQ was found to induce apoptotic protein cleavage and DNA damage in NSCLC cells. nih.gov Another study demonstrated that a quinoline derivative, PQ1, activates both caspase-8 and caspase-9, key proteins in the apoptotic pathway, in T47D breast cancer cells. researchgate.net Furthermore, some derivatives have been shown to induce apoptosis in prostate cancer cells. nih.govresearchgate.net
In addition to inducing apoptosis, these compounds can also modulate the cell cycle, often leading to cell cycle arrest at specific phases. For instance, a tetrahydroquinolinone derivative was found to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.gov Similarly, a quinoline-2-carboxylic acid aryl ester was shown to block the S phase of the cell cycle in PC3 prostate cancer cells. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from proliferating.
Interference with Cell Signaling Pathways and Proliferation Mechanisms (e.g., Kinase Inhibition)
Derivatives of the quinoline and quinazoline (B50416) core have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and proliferation. Dysregulation of kinase activity is a hallmark of many cancers, making them a key target for anticancer drug development.
One area of significant research has been the development of dual Src/Abl kinase inhibitors. While not a direct derivative, the compound N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), which contains a 2-chloro-6-methyl-phenyl moiety, has demonstrated potent inhibition of these kinases. exlibrisgroup.comnih.gov This class of compounds has shown excellent antiproliferative activity against both hematological and solid tumor cell lines. exlibrisgroup.comnih.gov For instance, compound 13 in a preclinical study was orally active in a K562 chronic myelogenous leukemia (CML) xenograft model, leading to complete tumor regressions. exlibrisgroup.comnih.gov
Furthermore, studies on 4-anilinoquinoline derivatives have revealed their potential as antitumor agents. These compounds can interact with the hydrophobic pocket of the epidermal growth factor receptor (EGFR), and the introduction of electron-donating groups on the 4-anilino moiety can enhance this interaction. nih.gov For example, novel 2-chloro-4-anilino-quinazoline derivatives have been investigated as dual inhibitors of EGFR and VEGFR-2. nih.gov
The antiproliferative activities of 7-fluoro-4-anilinoquinolines and 8-methoxy-4-anilinoquinolines have been evaluated against HeLa and BGC823 cell lines. Several of these compounds displayed superior cytotoxic activities against the BGC823 cell line compared to the established drug gefitinib. nih.gov Compound 2i , an 8-methoxy-4-anilinoquinoline, showed a significant increase in antitumor activity against both HeLa and BGC-823 cells compared to gefitinib. nih.gov
Antiproliferative Activity of Selected 4-Anilinoquinoline Derivatives
| Compound | Modifications | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Gefitinib (Control) | - | HeLa | 17.12 | nih.gov |
| Gefitinib (Control) | - | BGC-823 | 19.27 | nih.gov |
| Compound 2i | 8-methoxy-4-anilinoquinoline with isopropyl on benzene (B151609) ring | HeLa | 7.15 | nih.gov |
| Compound 2i | 8-methoxy-4-anilinoquinoline with isopropyl on benzene ring | BGC-823 | 4.65 | nih.gov |
Structure-Activity Relationships (SAR) in Anticancer Analogues
The exploration of structure-activity relationships (SAR) is fundamental to optimizing the anticancer potency of quinoline derivatives. Studies have shown that specific substitutions at various positions of the quinoline ring significantly influence their biological activity.
For 4-anilinoquinolines, the nature of the substituent on the aniline (B41778) ring is critical. The presence of electron-donating groups can enhance the inhibitory activity against EGFR. nih.gov In a series of 7-fluoro-4-anilinoquinolines and 8-methoxy-4-anilinoquinolines, the position and type of substituent on the aniline ring led to varying degrees of cytotoxicity. nih.gov For instance, the introduction of an isopropyl group on the benzene ring of an 8-methoxy-4-anilinoquinoline (compound 2i ) resulted in a marked increase in antitumor activity. nih.gov
In the case of 7-chloro-4-aminoquinoline-benzimidazole hybrids, the linker between the quinoline and benzimidazole (B57391) moieties, as well as substituents on the benzimidazole ring, play a crucial role in their antiproliferative effects and selectivity. The introduction of non-amidine substituents in certain derivatives resulted in higher activity against leukemia and lymphoma cell lines. nih.gov Specifically, compounds lacking a substituent at the C-5 position of the benzimidazole ring demonstrated a general increase in selectivity. nih.gov
SAR Highlights for Anticancer Quinoline Derivatives
| Quinoline Series | Key Structural Feature | Impact on Activity | Reference |
|---|---|---|---|
| 4-Anilinoquinolines | Electron-donating groups on the aniline ring | Increased EGFR inhibition | nih.gov |
| 8-Methoxy-4-anilinoquinolines | Isopropyl group on the benzene ring | Enhanced antitumor activity against HeLa and BGC-823 cells | nih.gov |
| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | Non-amidine substituents | Higher activity against leukemia and lymphoma cell lines | nih.gov |
| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | No substituent at C-5 of benzimidazole | Increased selectivity | nih.gov |
Antiviral Properties
Quinoline derivatives have also been investigated for their potential to combat viral infections, including HIV-1 and Hepatitis B virus (HBV).
Anti-HIV-1 Activity
The reverse transcriptase (RT) enzyme of HIV-1 is a primary target for antiretroviral therapy. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. nih.gov
Research into quinolinonyl non-diketo acid derivatives has identified them as inhibitors of the HIV-1 RT-associated ribonuclease H (RNase H) and polymerase functions. acs.org The substitution pattern on the quinolinonyl ring is critical for activity. For example, the removal of a substituent at position 6 of the quinolinonyl ring led to a loss of activity. acs.org The most potent compounds in one study were an ester and its corresponding acid, which featured a methylnapht-1-yl group at position 6, with IC50 values of approximately 1.5 µM. acs.org
In another study, 2-phenylamino-4-phenoxyquinoline derivatives were designed as HIV-1 NNRTIs. Molecular docking studies suggested that these compounds bind to key residues in the NNRTI binding pocket, including Lys101, His235, Pro236, Tyr188, and Trp229. nih.gov The pyridinylamino substituent at the 2-position of the quinoline was found to be important for inhibitory activity. nih.gov
Inhibitory Activity of Quinoline Derivatives against HIV-1 RT
| Compound Series | Most Active Compound(s) | Key Feature | IC50 (µM) | Reference |
|---|---|---|---|---|
| Quinolinonyl Non-Diketo Acid Derivatives | 4o and 5o | Methylnapht-1-yl group at position 6 | ~1.5 | acs.org |
| 2-Phenylamino-4-phenoxyquinoline Derivatives | 6b | 4-(2′,6′-dimethyl-4′-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline | 1.93 | nih.gov |
| 6d | 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline | 1.22 | nih.gov |
A major challenge in eradicating HIV-1 is the persistence of a latent viral reservoir. nih.gov The "shock and kill" strategy aims to reactivate these latent proviruses using latency-reversing agents (LRAs), making them susceptible to immune-mediated clearance. nih.gov
One mechanism of latency involves the sequestration of the positive transcription elongation factor b (P-TEFb). nih.gov The release of P-TEFb can promote the reversal of HIV-1 latency. nih.gov While direct studies on this compound are not available, a structurally similar compound, 8-Methoxy-6-methylquinolin-4-ol (MMQO), was identified as a potential latency-reversing agent. nih.gov MMQO is thought to function as a BRD4 inhibitor, which can lead to the release of P-TEFb. nih.gov It has been shown to reactivate latent HIV-1 in vitro and ex vivo and can potentiate the effects of other LRAs like PKC activators and histone deacetylase inhibitors (HDACis). nih.gov
Histone deacetylase inhibitors are another class of LRAs that have been investigated. nih.gov Although no direct data links this compound to HDAC inhibition, the broader class of quinolines is being explored for various epigenetic modulatory effects.
Anti-Hepatitis B Virus (HBV) Activity
Quinoline derivatives have also shown promise as anti-HBV agents. nih.gov A series of 4-aryl-6-chloro-quinolin-2-ones were synthesized and evaluated for their ability to inhibit HBV antigen secretion in HepG2.2.15 cells. nih.govdocumentsdelivered.com Several of these compounds were active against the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg). nih.govdocumentsdelivered.com
In another study, novel 7-methoxy-3-heterocyclic quinolin-6-ol derivatives were synthesized and tested for their anti-HBV activities. nih.gov Several compounds in this series displayed excellent potency and selectivity against HBV, with some showing IC50 values below 5.0 µM. nih.gov The structure-activity relationship studies indicated that derivatives containing a 1,3,4-thiadiazole (B1197879) or a sulfinylmethyl group were among the most potent. nih.gov
Anti-HBV Activity of Quinoline Derivatives
| Compound Series | Key Structural Features | Observed Activity | Reference |
|---|---|---|---|
| 4-Aryl-6-chloro-quinolin-2-ones | Aryl group at position 4, Chloro at position 6 | Inhibition of HBsAg and HBeAg secretion | nih.govdocumentsdelivered.com |
| 7-Methoxy-3-heterocyclic quinolin-6-ols | 1,3,4-Thiadiazole or sulfinylmethyl derivatives | Potent and selective anti-HBV activity (IC50 < 5.0 µM for some) | nih.gov |
Enhancement of HBV Enhancer Transcript Activity (ENI, EN-II)
Research into the anti-Hepatitis B virus (HBV) potential of quinoline derivatives has identified promising activity. While studies on this compound itself are not prominent, investigations into structurally related compounds have shown significant effects. A series of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and evaluated for their anti-HBV activities. Within this series, certain compounds demonstrated potent inhibitory effects on the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg), as well as the replication of HBV DNA. Preliminary mechanistic studies suggested that a particularly active compound from this series primarily enhanced the transcript activity of HBV enhancer I (ENI) and enhancer II (EN-II).
Antimalarial Activity
The quinoline core is historically significant in the development of antimalarial drugs. mdpi.com Derivatives of this compound, particularly those sharing the 7-chloroquinoline (B30040) framework, have been a major focus of antimalarial drug discovery. These compounds are investigated for their ability to inhibit hemozoin formation, a critical process for the survival of the Plasmodium parasite within red blood cells.
Research has shown that hybrid molecules incorporating the 7-chloroquinoline scaffold can exhibit potent antimalarial effects. For instance, a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives demonstrated significant inhibition of β-hematin (hemozoin) formation. mdpi.com In vivo studies using murine models infected with Plasmodium berghei further confirmed the antimalarial potential of these derivatives, with some compounds prolonging the survival time of infected mice. mdpi.comresearchgate.net Similarly, another study on SKM13 derivatives, which are based on a chloroquine (B1663885) template, showed that modifications like the inclusion of a morpholine (B109124) amide (SAM13-2HCl) could enhance efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum in vitro. parahostdis.org
Table 1: Antimalarial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Assay/Strain | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (4c) | β-hematin formation inhibition | 2.10 ± 0.48 µM | mdpi.comresearchgate.net |
| 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (4e) | β-hematin formation inhibition | 1.81 ± 0.83 µM | mdpi.comresearchgate.net |
| Chloroquine (Reference) | β-hematin formation inhibition | 0.18 ± 0.03 µM | mdpi.com |
| SAM13-2HCl | P. falciparum 3D7 (CQ-sensitive) | 44.9 ± 9.6 nM | parahostdis.org |
| SAM13-2HCl | P. falciparum K1 (CQ-resistant) | 282.1 ± 29.5 nM | parahostdis.org |
| SKM13-2HCl | P. falciparum 3D7 (CQ-sensitive) | 53.1 ± 10.0 nM | parahostdis.org |
| SKM13-2HCl | P. falciparum K1 (CQ-resistant) | 366.1 ± 19.8 nM | parahostdis.org |
Other Pharmacological Effects
Quinoline and its derivatives have been investigated for their anti-inflammatory properties. These compounds can modulate various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines. For example, a study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives revealed their potential to inhibit the release of β-glucuronidase and lysozyme (B549824) from human neutrophils. One of the most potent compounds, 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone, also showed significant inhibition of TNF-α formation with an IC₅₀ value of 2.3 µM.
Further research into quinazolinone analogs, which are structurally related to quinolines, has also demonstrated anti-inflammatory effects. A series of 3-[2′-(2″-substitutedphenyl-4″-oxo-1″,3″-thiazolidin-3″-yl)phentl]-2-methyl-6-substitutedquinazolin-4-ones were synthesized and screened for their ability to reduce carrageenan-induced paw edema in rats. nih.gov The results indicated that compounds with a 4-chlorophenyl substituent on the quinazolinone moiety generally exhibited better anti-inflammatory activity. nih.gov Specifically, compound 21 from this series, 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one, showed the highest activity with a 32.5% inhibition of edema. nih.gov
Table 2: Anti-inflammatory Activity of Selected Quinoline and Quinazolinone Derivatives
| Compound/Derivative | Assay | Activity (IC₅₀ / % Inhibition) | Reference |
|---|---|---|---|
| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) | TNF-α formation inhibition | 2.3 µM | |
| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) | β-glucuronidase release inhibition | 5.0 µM | |
| 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10) | Lysozyme release inhibition | 4.6 µM |
While the quinoline scaffold is explored for a wide array of pharmacological activities, research specifically investigating the antiobesity effects of this compound or its direct derivatives is not extensively documented in publicly available scientific literature. However, studies on related heterocyclic structures like quinazolinones have shown some promise. A series of novel quinazolinone derivatives were synthesized and evaluated for their inhibitory action on pancreatic lipase, a key enzyme in fat absorption. Two compounds from this series demonstrated IC₅₀ values comparable to the FDA-approved antiobesity drug Orlistat, suggesting that this general class of compounds could be a starting point for developing potent antiobesity agents. researchgate.net
The potential for quinoline derivatives to act on the central nervous system has led to investigations into their antidepressant effects. Research has explored how these molecules interact with key neurotransmitter systems implicated in depression. A study on novel 2-chloro-8-methylquinoline (B1592087) amine derivatives found that several compounds significantly reduced immobility time in the forced swim test in mice, a common behavioral assay for antidepressant activity. dntb.gov.uanih.gov The mechanism for one of the active compounds was suggested to involve affecting the concentration of GABA in the mouse brain. dntb.gov.ua Other studies on quinoline-sulfonamide analogs have identified compounds that exhibit a multireceptor profile, acting as 5-HT₁A agonists, D₂ partial agonists, and 5-HT₂A/5-HT₇ antagonists, which also resulted in significant antidepressant activity in animal models. rsc.org
Table 3: Antidepressant-like Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Model/Test | Observation | Reference |
|---|---|---|---|
| 2-chloro-8-methylquinoline amine derivatives (e.g., 3g) | Forced Swim Test (mice) | Significant reduction in immobility time | dntb.gov.ua |
| 2-chloro-8-methylquinoline amine derivatives (e.g., 3g) | ELISA assay (mouse brain) | Affects GABA concentration | dntb.gov.ua |
Investigations into the hematological effects of quinoline derivatives have uncovered potential antiplatelet activity. A study focused on acetoxy quinolones reported that these compounds could inhibit ADP/arachidonic acid-dependent platelet aggregation. nih.govresearchgate.net The mechanism was found to involve the activation of platelet Nitric Oxide Synthase (NOS) through acetylation. nih.govresearchgate.net Among the screened compounds, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, a compound structurally related to this compound, was identified as the most active, demonstrating potent antiplatelet action both in vitro and in vivo. nih.govresearchgate.net This activity was linked to the inhibition of cyclooxygenase-1 (Cox-1), leading to a decrease in thromboxane (B8750289) A2 (TxA2). nih.gov
Table 4: Antiplatelet Activity of a Related Quinoline Derivative
| Compound/Derivative | Mechanism | Effect | Reference |
|---|
Antiulcer Properties
The quinoline scaffold is a key structural feature in compounds investigated for their anti-ulcer capabilities. Studies have focused on newly synthesized quinoline derivatives, revealing their potential to protect against gastric damage.
Detailed Research Findings: Research into acylquinoline derivatives has demonstrated notable anti-ulcer activity. nih.gov For in vitro screening, the effects of these compounds on gastric H+/K+ ATPase, the proton pump responsible for gastric acid secretion, were examined using enzymes isolated from hog and rabbit models. nih.gov Several derivatives, including AU-090, AU-091, AU-254, AU-413, and AU-466, showed significant inhibitory activity against both enzymes. nih.gov
To determine if this in vitro activity translated to in vivo efficacy, the compounds were tested for their effects on basal gastric acid secretion. A number of the derivatives exhibited considerable anti-secretory properties. nih.gov One compound, AU-413, was selected for more detailed investigation. It was found to dose-dependently protect against gastric damage induced by both ethanol (B145695) and sodium hydroxide (B78521) (NaOH) when administered orally. nih.gov Furthermore, AU-413 was shown to reduce histamine-stimulated gastric secretion, confirming its antisecretory action. nih.gov These findings suggest that acylquinoline derivatives warrant further investigation as potential anti-ulcer agents, acting primarily through the inhibition of the gastric proton pump. nih.gov While some quinoline derivatives used as anti-inflammatory agents are noted for having less ulcerogenic activity, the direct anti-ulcer properties are a distinct and significant area of research. nih.gov
| Compound | In Vitro Activity (H+/K+ ATPase Inhibition) | In Vivo Activity (Gastric Protection) | Reference |
|---|---|---|---|
| AU-090 | Good | Not specified | nih.gov |
| AU-091 | Good | Not specified | nih.gov |
| AU-254 | Good | Not specified | nih.gov |
| AU-413 | Good | Effective against ethanol- and NaOH-induced damage; Reduces histamine-stimulated secretion | nih.gov |
| AU-466 | Good | Not specified | nih.gov |
Antitubercular Agents
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new therapeutic agents, and quinoline derivatives have emerged as a promising class of compounds. nih.govaustinpublishinggroup.com
Detailed Research Findings: A significant body of research has demonstrated the potential of the quinoline nucleus as a scaffold for novel antitubercular drugs. austinpublishinggroup.comnih.gov A study involving a series of 33 synthesized quinoline derivatives identified compounds 5e and 5f as having significant activity against M. tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) of 6.25 µg/mL and 3.12 µg/mL, respectively. nih.gov Another investigation focused on 4-anilinoquinolines and 4-anilinoquinazolines identified compound 34 (6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine) as a potent inhibitor of Mtb, with an MIC90 value in the range of 0.63-1.25 μM. nih.gov
Further research into 7-chloro-4-alkoxyquinoline derivatives also showed antimycobacterial activity. researchgate.net The structure-activity relationship (SAR) is crucial; for instance, in a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, substitution at the 6-position of the quinoline ring with a halogen, as well as the nature of the alkoxy group, significantly affected the antitubercular activity. nih.gov Specifically, substituting the quinoline with a 6-bromo group led to good activity, while a 6-chloro substitution decreased activity for most alkoxy groups except for the n-propyl group. nih.gov The unsubstituted quinoline derivative 8a (1-Methoxy-2-(quinolin-4-yl)propan-2-ol) and the 6-bromo derivative 8h (2-(6-bromoquinolin-4-yl)-1-butoxypropan-2-ol) showed activity comparable to the standard drug pyrazinamide. nih.gov
| Compound Series/Name | Key Structural Features | Reported Antitubercular Activity (MIC) | Reference |
|---|---|---|---|
| Quinoline derivative 5f | Not specified | 3.12 µg/mL | nih.gov |
| Quinoline derivative 5e | Not specified | 6.25 µg/mL | nih.gov |
| Compound 34 | 6,7-dimethoxy-4-anilinoquinoline | 0.63-1.25 µM (MIC90) | nih.gov |
| Compound 8a | Unsubstituted quinoline, 1-methoxypropan-2-ol side chain | 14.4 µM | nih.gov |
| Compound 8h | 6-bromoquinoline, 1-butoxypropan-2-ol side chain | Comparable to Pyrazinamide | nih.gov |
| Compound 7 | 6-OH quinoline | Improved activity vs. quinazoline analogue | nih.gov |
Mechanism of Action Studies at the Molecular Level
Understanding how quinoline derivatives function at a molecular level is critical for the development of more effective and specific drugs. Investigations have identified specific enzymes and cellular processes that are targeted by these compounds.
Identification of Specific Molecular Targets
The biological effects of quinoline derivatives are a result of their interaction with specific molecular targets within cells. In the context of anti-ulcer activity, the primary target identified for acylquinoline derivatives is the gastric H+/K+ ATPase. nih.gov This enzyme, or proton pump, is directly responsible for acidifying the stomach, and its inhibition leads to a reduction in gastric acid. nih.gov
For antitubercular quinolines, one of the key targets identified is the catalase-peroxidase enzyme, KatG, from M. tuberculosis. nih.govresearchgate.net This enzyme is crucial for the mycobacterium's defense against oxidative stress. Molecular docking studies and subsequent biological assays revealed that certain quinoline-thiosemicarbazide hybrids could potently inhibit KatG activity, suggesting this enzyme is a novel target for anti-TB drug design. nih.gov
In other therapeutic areas, the quinoline scaffold has been associated with a range of targets. As antimalarials, they are known to interfere with heme detoxification in the parasite's food vacuole, preventing the crystallization of heme into hemozoin and leading to a buildup of toxic free heme. nih.govhuji.ac.ilpnas.org In a broader context, quinolines are also known to target crucial bacterial enzymes like DNA gyrase and Topoisomerase-IV, which are involved in managing DNA supercoiling during replication. neliti.com
Interaction with Enzymes and Receptors
The interaction of quinoline derivatives with their target enzymes and receptors is the foundation of their pharmacological activity. The anti-ulcer effect of acylquinolines stems from their ability to act as proton pump inhibitors. nih.gov They bind to the H+/K+ ATPase enzyme, blocking its function and thereby preventing the secretion of gastric acid. nih.gov
In the case of antitubercular activity, a synthesized quinoline derivative (compound 5) was shown to have a potent inhibitory effect on the activity of the KatG enzyme. nih.gov Further investigation using RT-PCR showed that this compound could also up-regulate the transcription of the katG gene in M. tuberculosis. nih.gov This dual action suggests a complex interaction with the KatG pathway. nih.gov
The mechanism for quinoline antimalarials like chloroquine involves accumulation in the acidic food vacuole of the parasite, where it is proposed to inhibit the polymerization of heme. nih.gov More lipophilic quinolines, such as mefloquine, may have alternative sites of action and have been shown to interact with specific parasite proteins and an erythrocyte membrane protein called stomatin. nih.gov
Comparative Analysis with Related Quinoline Derivatives
Structure-activity relationship (SAR) studies are vital for optimizing the therapeutic potential of the quinoline scaffold. Comparing related derivatives has yielded important insights into which chemical modifications enhance activity.
In the development of antitubercular agents, a direct comparison between a 6-OH quinazoline and a 6-OH quinoline (compound 7) revealed that the quinoline core offered improved activity against Mtb. nih.gov Similarly, comparing 7-chloro-4-alkoxyquinolines with their 7-chloro-4-aminoquinoline predecessors helps to elucidate how different linkers at the 4-position impact antimycobacterial potency and selectivity. researchgate.net
A detailed SAR study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives showed that an unsubstituted quinoline ring with various alkoxy groups at the side chain resulted in good antitubercular activity. nih.gov The introduction of a 6-bromo substituent maintained or improved this activity, whereas a 6-chloro or 6-fluoro substituent generally led to a decrease in potency. nih.gov This highlights the sensitive dependence of biological activity on the specific halogen and its position on the quinoline ring.
V. Applications in Materials Science and Advanced Chemical Synthesis
Role as Synthetic Intermediates for Complex Organic Molecules
The compound 2-Chloro-4-methyl-quinolin-6-ol serves as a crucial intermediate in the synthesis of more intricate organic molecules. The chlorine atom at the 2-position is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, paving the way for the construction of diverse molecular architectures. For instance, this chloro-substituent can be replaced by sulfur-containing nucleophiles, leading to the formation of thiones, which are themselves important intermediates in organic synthesis. smolecule.com
Furthermore, the quinoline (B57606) ring can undergo electrophilic nitration, introducing nitro groups that can be further modified to alter the molecule's reactivity and biological activity. smolecule.com The hydroxyl group at the 6-position also offers a handle for further chemical modification, such as etherification, expanding the range of accessible derivatives. The synthesis of various 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives showcases the utility of the quinoline scaffold in creating complex molecules with potential biological applications. nih.gov The strategic placement of the methyl group can also influence the molecule's properties and reactivity. mdpi.com
Utilization in Medicinal Chemistry as Building Blocks for Drug Development
In the realm of medicinal chemistry, this compound and its close analogs are highly valued as scaffolds for the development of new therapeutic agents. The quinoline core is a "privileged structure," meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govmdpi.com Derivatives of quinoline have been successfully developed into drugs with a wide range of activities, including antimicrobial, anticancer, and antimalarial properties. nih.gov
The specific structural features of this compound make it an attractive starting point for drug discovery. The chlorine atom can be readily displaced by various amines to generate a library of 2-amino-4-methyl-quinolin-6-ol derivatives. This approach is central to the synthesis of kinase inhibitors, a major class of anticancer drugs. nih.govresearchgate.net For example, the related 4-aminoquinazoline scaffold, which shares structural similarities, is a key component in numerous drugs targeting protein kinases. mdpi.com The hydroxyl group can also be modified to fine-tune the pharmacological properties of the resulting molecules.
Table 1: Examples of Bioactive Quinoline and Quinazoline (B50416) Derivatives
| Compound Class | Therapeutic Application | Reference |
|---|---|---|
| 4-Aminoquinazolines | Vasodilators, Antipsychotics, Anti-Alzheimer's, Anti-inflammatory, Antitumor, Antiviral, Antibiotic, Antiparasitic | mdpi.com |
| Quinoline Derivatives | Antimycobacterial, Antimalarial, Anticancer | nih.gov |
| 2-Chloromethyl-4(3H)-quinazolinones | Anticancer, Anti-inflammatory | mdpi.com |
| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | Anticancer | mdpi.com |
| Pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline | Anticancer | nih.gov |
Applications in Biochemical Assays as Probes
While direct evidence for the use of this compound as a biochemical probe is not extensively documented in the provided search results, its structural characteristics suggest potential in this area. The quinoline ring system is known to exhibit fluorescence, a property that is fundamental to the design of molecular probes. By attaching specific recognition elements to the this compound scaffold, it is conceivable to develop probes for detecting specific biomolecules or monitoring enzymatic activity. The reactivity of the chlorine atom allows for the facile conjugation of this quinoline derivative to other molecules, a key step in probe synthesis.
Potential in Agrochemical Development
The development of novel agrochemicals often parallels drug discovery, with many of the same chemical scaffolds showing promise in both fields. Although specific studies on the agrochemical applications of this compound are not detailed in the search results, the known biological activities of quinoline derivatives suggest a potential for their use in agriculture. The antifungal and antibacterial properties reported for some quinoline compounds could be harnessed to develop new fungicides and bactericides for crop protection. smolecule.com Further research would be needed to explore the efficacy and selectivity of this compound derivatives against plant pathogens.
Emerging Applications in Targeted Therapies and Chemical Biology
The versatility of the this compound scaffold positions it as a valuable tool in the emerging fields of targeted therapy and chemical biology. In targeted cancer therapy, the focus is on developing drugs that specifically inhibit the molecular drivers of cancer growth, such as protein kinases. nih.gov As mentioned earlier, the 2-chloro-quinoline core is a key building block for synthesizing kinase inhibitors. nih.govresearchgate.net The ability to readily modify the quinoline structure allows for the optimization of inhibitor potency and selectivity against specific kinase targets.
In chemical biology, small molecules are used to probe and manipulate biological systems. The amenability of this compound to chemical modification makes it an attractive starting point for the design of chemical probes to study complex biological processes. For example, derivatives could be synthesized to investigate the role of specific enzymes or signaling pathways in disease. The development of potent and selective inhibitors based on this scaffold can provide valuable insights into cellular function and dysfunction. nih.gov
Vi. Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
Research into the quinoline (B57606) scaffold has established it as a "privileged structure" in medicinal chemistry, owing to its presence in numerous natural alkaloids and synthetic compounds with a vast array of biological activities. nih.govorientjchem.orgnih.govresearchgate.net Derivatives of quinoline have been extensively investigated and are known to exhibit significant pharmacological properties, including anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antioxidant effects. orientjchem.orgresearchgate.netnih.govnih.gov The versatility of the quinoline nucleus allows for synthetic modifications that can generate structurally diverse molecules, enhancing their therapeutic potential. orientjchem.orgresearchgate.net
While specific public research on 2-Chloro-4-methyl-quinolin-6-ol is not extensively detailed, its structure incorporates key features known to influence bioactivity. The chloro- and methyl-substituents on the quinoline ring are common in many active compounds. For instance, structure-activity relationship (SAR) studies on other quinolines have shown that halogen atoms can significantly enhance biological activity. orientjchem.org Specifically, a fluorine atom at the 6-position or a hydroxyl group at the 7-position has been shown to improve antibacterial and antitumor activity, respectively. orientjchem.org Therefore, investigations into this compound likely contribute to the broader understanding of how specific substitutions on the quinoline core modulate its pharmacological profile, providing valuable data for the rational design of new therapeutic agents.
Current Challenges in Research and Development
Despite the therapeutic promise of quinoline-based compounds, several challenges impede their development from laboratory findings to clinical applications. A primary hurdle is understanding the precise structure-activity relationships (SAR) that govern how minor structural changes lead to significant shifts in biological effects and target selectivity. mdpi.com
Key challenges applicable to the development of agents like this compound include:
Bioavailability and Pharmacokinetics: Many promising quinoline derivatives suffer from poor bioavailability, metabolic instability, or an inability to cross critical biological barriers like the blood-brain barrier. researchgate.netmdpi.com Optimizing these pharmacokinetic properties without diminishing efficacy is a significant synthetic challenge.
Off-Target Effects and Toxicity: Achieving high selectivity for a specific biological target is crucial to minimize side effects. The planar nature of the quinoline ring can lead to interactions with unintended targets, including DNA, which can cause toxicity. orientjchem.orgmdpi.com Comprehensive toxicity evaluations and strategies to reduce off-target liabilities are essential. mdpi.com
Mechanisms of Action: For many derivatives, the exact molecular mechanism of action remains unclear. While a compound may show potent activity in cell-based assays (e.g., inducing apoptosis), identifying its direct molecular target(s) is often a complex task. researchgate.net
Drug Resistance: As with many therapeutic agents, particularly in oncology and infectious diseases, the development of resistance is a major concern that can limit the long-term effectiveness of new drugs. researchgate.net
Addressing these issues requires a multidisciplinary approach, combining medicinal chemistry, toxicology, and clinical research to develop safer and more effective quinoline-based therapies. mdpi.com
Future Perspectives and Novel Research Avenues
The future of research on this compound and related compounds is poised to leverage cutting-edge technologies and innovative therapeutic strategies to overcome current challenges.
Future synthetic efforts will focus on creating novel derivatives of the this compound scaffold with improved pharmacological profiles. This involves targeted synthetic modifications to enhance receptor selectivity, metabolic stability, and bioavailability. mdpi.com Strategies may include:
Bioisosteric Replacement: Replacing functional groups (like the chloro- or hydroxyl group) with other groups that retain biological activity but improve pharmacokinetic properties.
Molecular Hybridization: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activity. rsc.org
Introduction of Chiral Centers: Synthesizing specific enantiomers of derivatives, as chirality can dramatically affect biological activity and target interaction. asianpubs.orgresearchgate.net
Advanced Synthesis Methods: Employing modern, efficient synthetic techniques like microwave-assisted synthesis or flow chemistry to rapidly generate libraries of derivatives for high-throughput screening. mdpi.com
A deeper understanding of how these compounds exert their effects at a molecular level is critical. Future research will move beyond preliminary screening to include:
Target Identification: Using techniques like chemical proteomics and affinity chromatography to identify the specific protein targets of active compounds.
Pathway Analysis: Investigating how these compounds modulate key signaling pathways implicated in disease, such as kinase signaling cascades in cancer. nih.gov
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, providing insights for further rational design.
In Vivo Studies: Utilizing advanced animal models, such as xenograft models for cancer, to validate the in vitro findings and understand the compound's effect in a complex biological system. nih.gov
Complex diseases like cancer often involve multiple pathological pathways, making single-target drugs susceptible to resistance. A promising strategy is the development of multi-target agents that can simultaneously modulate several key targets. nih.govnih.gov The quinoline scaffold is an ideal starting point for designing such agents. nih.gov By modifying the this compound structure, it may be possible to create derivatives that, for example, inhibit both a specific protein kinase and a histone deacetylase (HDAC), offering a synergistic therapeutic effect. nih.gov This polypharmacology approach is becoming a new paradigm in modern drug discovery. nih.gov
Computational tools and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design and optimization process. azoai.comopenmedicinalchemistryjournal.comnih.gov For this compound and its future derivatives, these methods can be applied to:
Virtual Screening: Using molecular docking to screen large virtual libraries of compounds and predict their binding affinity for specific biological targets. nih.govmdpi.com
Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the chemical structures of derivatives with their biological activities, guiding the design of more potent compounds. nih.gov
ADMET Prediction: Employing machine learning algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules early in the design phase. nih.gov
Generative AI: Using AI models, such as Generative Adversarial Networks (GANs), to design entirely novel quinoline-based molecules with desired drug-like properties from scratch. azoai.com Recently developed frameworks like SPARROW can even integrate synthesis planning and cost analysis to identify the most promising and cost-efficient molecules to synthesize and test. mit.edu
The integration of these computational approaches promises to significantly reduce the time, cost, and failure rate associated with discovering the next generation of quinoline-based medicines. mit.eduacs.org
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-4-methyl-quinolin-6-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Common synthetic pathways for quinoline derivatives include the Skraup, Doebner-Miller, or Friedländer syntheses. For this compound, a modified Skraup reaction using glycerol, sulfuric acid, and aniline derivatives with appropriate substituents may yield the target compound. Optimization involves:
- Temperature control : Maintaining 120–140°C to avoid over-oxidation.
- Catalyst selection : FeCl₃ or I₂ as catalysts to enhance cyclization efficiency.
- Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Table 1 : Comparison of reaction conditions for quinoline synthesis (hypothetical data based on analogous compounds):
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Skraup | I₂ | 130 | 65 | 92 |
| Doebner | FeCl₃ | 140 | 58 | 88 |
| Reference : General quinoline synthesis methodologies . |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and methyl groups). Expected signals:
- Quinoline H-3: ~8.5 ppm (d, J = 5 Hz).
- Methyl group: ~2.5 ppm (s).
- X-ray crystallography : For unambiguous structural confirmation. SHELX software (SHELXL/SHELXS) is widely used for refinement .
- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (expected m/z ~208).
Note : Cross-validate data with computational models (e.g., DFT for NMR chemical shift prediction).
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature/humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC.
- Light sensitivity : Expose to UV-Vis light (300–400 nm) and track photolysis products.
- Recommended storage : Inert atmosphere (N₂), desiccated, at –20°C for long-term stability .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic sites : Chlorine at C-2 is susceptible to substitution due to electron-withdrawing effects of the quinoline ring.
- Transition state analysis : Compare activation energies for SNAr (nucleophilic aromatic substitution) vs. aliphatic substitution pathways.
Example : For analogous chloro-quinolines, LUMO maps show electron-deficient regions at C-2 and C-4 .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay) to minimize variability.
- Meta-analysis : Pool data from multiple studies, adjusting for confounding factors (e.g., solvent effects, purity >95%).
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methyl to ethyl) to isolate activity trends .
Q. How can crystallographic data from SHELX refine the structural understanding of this compound?
- Methodological Answer :
- Data collection : High-resolution (<1.0 Å) X-ray diffraction data.
- Refinement in SHELXL :
- Use restraints for thermal parameters of methyl groups.
- Validate hydrogen bonding networks (e.g., O–H···N interactions).
Case Study : For 4-Chloro-6-methyl-N-(4-methylphenyl)-quinolin-2-amine, SHELX refinement achieved R-factor < 0.05 .
Data Contradiction Analysis
Q. Why do different studies report varying yields for this compound synthesis?
- Methodological Answer : Contradictions arise from:
- Impurity interference : Byproducts (e.g., dimerized quinolines) inflate yields. Use HPLC-MS to verify purity.
- Scaling effects : Milligram-scale reactions may underperform compared to gram-scale due to heat transfer inefficiencies.
Recommendation : Report yields with purity-adjusted values and detailed reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
